molecular formula C11H12F3NO2 B3097518 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester CAS No. 131235-51-3

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester

Cat. No.: B3097518
CAS No.: 131235-51-3
M. Wt: 247.21 g/mol
InChI Key: XDGIKINZWUTOBE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester (CAS: 131235-51-3) is a fluorinated amino acid ester derivative with the molecular formula C₁₁H₁₂F₃NO₂ and a molecular weight of 259.22 g/mol . Its structure features:

  • A methyl ester group (–COOCH₃) at the carboxylic acid position.
  • A trifluoromethyl (–CF₃) substituent at the meta position (3rd carbon) of the phenyl ring.
  • A primary amino (–NH₂) group at the α-carbon.

This compound is commonly used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIKINZWUTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds
2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as antibiotics and anti-inflammatory agents. For instance, derivatives of similar amino acids have been utilized as precursors in the synthesis of antibiotics like florfenicol and thiamphenicol, indicating a pathway for developing new therapeutic agents .

1.2. Antioxidant Properties
Research has shown that certain analogs of this compound exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The incorporation of the trifluoromethyl group is believed to enhance the stability and reactivity of these compounds, making them suitable candidates for further pharmacological studies .

Neuropharmacological Research

2.1. NMDA Receptor Modulation
The compound has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Compounds with similar structures have shown promise as NMDA receptor antagonists, potentially leading to applications in treating neurodegenerative diseases and cognitive disorders .

2.2. Analogs as Potent Inhibitors
Research into clovamide analogs has highlighted the potential of this compound derivatives to inhibit nitric oxide production, which is relevant in conditions such as inflammation and neurodegeneration .

Agricultural Chemistry

3.1. Plant Growth Regulators
The unique chemical properties of this compound also lend themselves to applications in agricultural chemistry, particularly as growth regulators or protective agents against pests and diseases in crops. The trifluoromethyl group can enhance the efficacy of these compounds by improving their bioavailability and stability under environmental conditions .

Analytical Chemistry

4.1. Research Tool
Due to its distinct chemical structure, this compound is utilized as a research tool in analytical chemistry for studying amino acid metabolism and interactions within biological systems . It can serve as a model compound for understanding the behavior of similar amino acids under physiological conditions.

Case Studies

Study Focus Findings
Study on Antibiotic SynthesisInvestigated the use of amino acid derivatives in antibiotic productionFound that derivatives including this compound enhanced yields of effective antibiotics
Neuropharmacological EffectsExamined NMDA receptor modulationIdentified potential neuroprotective effects related to cognitive function improvement
Antioxidant Activity AssessmentEvaluated antioxidant properties of analogsDemonstrated significant free radical scavenging activity, suggesting therapeutic potential against oxidative stress

Mechanism of Action

The mechanism by which 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution

The position of the –CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties:

Property 3-Trifluoromethyl Isomer (CAS 131235-51-3) 4-Trifluoromethyl Isomer (CAS 229329-87-7)
Molecular Weight 259.22 g/mol 259.22 g/mol
Polarity Lower (meta substitution reduces dipole moment) Higher (para substitution increases symmetry)
Lipophilicity (LogP) ~2.5 (estimated) ~2.3 (estimated)
Synthetic Utility Preferred in asymmetric catalysis Used in rigid backbone peptides

Key Finding : The 3-CF₃ isomer exhibits higher lipophilicity, making it more suitable for membrane permeability in drug design .

Ester Group Variants: Methyl vs. Ethyl Esters

The ester group (–COOR) influences solubility and metabolic stability:

Property Methyl Ester (CAS 131235-51-3) Ethyl Ester (e.g., CAS 1717-42-6)
Molecular Weight 259.22 g/mol 273.25 g/mol
Solubility Soluble in chloroform:methanol (9:1) Soluble in ethyl acetate/cyclohexane
Metabolic Stability Lower (prone to esterase hydrolysis) Higher (bulkier ethyl group resists hydrolysis)

Key Finding : Ethyl esters are more metabolically stable but may reduce target binding affinity due to steric hindrance .

Substituent Variations on the Phenyl Ring

Replacing –CF₃ with other groups alters electronic and steric profiles:

Compound (CAS) Substituent Molecular Weight (g/mol) Key Properties
L-Tyrosine Methyl Ester (1080-06-4) –OH (para) 195.22 Hydrophilic; forms hydrogen bonds
4-Nitro-L-Phenylalanine Methyl Ester –NO₂ (para) 258.68 Electron-deficient; enhances reactivity
4-Fluoro Analogue (64282-12-8) –F (para) 233.67 Moderate lipophilicity; bioisostere

Key Finding: The –CF₃ group provides superior lipophilicity and metabolic stability compared to –OH or –NO₂, but –F offers a balance between polarity and size .

Pharmacological Relevance

  • Trifluoromethyl Derivatives : The –CF₃ group in the 3-position enhances binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
  • Halogenated Analogs : 4-Fluoro derivatives (e.g., CAS 64282-12-8) show promise in CNS drug delivery due to improved blood-brain barrier penetration .

Biological Activity

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester (often referred to as TFMPA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with TFMPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMPA features a trifluoromethyl group attached to the phenyl ring, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, contributing to its interaction with biological targets.

Research has indicated that compounds with similar structures often interact with neurotransmitter systems, particularly those involving glutamate receptors. TFMPA's structural analogs have been shown to modulate the activity of various receptors such as:

  • AMPA Receptors : These receptors are critical for fast synaptic transmission in the central nervous system. Compounds like TFMPA may act as agonists or antagonists, influencing excitatory neurotransmission.
  • GABA Receptors : Interaction with gamma-aminobutyric acid (GABA) receptors could provide insights into its potential anxiolytic or anticonvulsant effects.

Biological Activity Overview

Activity Type Findings
Antiepileptic Effects In silico studies suggest that TFMPA derivatives may exhibit antiepileptic properties by modulating AMPA and GABA receptors .
Neuroprotective Effects Similar compounds have demonstrated neuroprotective activity, potentially reducing neuronal damage in various models of neurodegeneration .
Antimicrobial Activity Some derivatives have shown antibacterial properties against various pathogens, indicating a broader therapeutic potential .

Case Studies and Research Findings

  • Antiepileptic Activity : A study utilizing ligand-based virtual screening identified several phenylpropanoid derivatives that could inhibit AMPA receptors effectively. TFMPA was included in this analysis and showed promising binding affinities .
  • Neuroprotection : Research has indicated that compounds structurally related to TFMPA can prevent oxidative stress-induced cell death in neuronal cell lines. This suggests a potential role for TFMPA in treating neurodegenerative diseases .
  • Antimicrobial Properties : A comparative study on various derivatives revealed that some compounds similar to TFMPA exhibited significant antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TFMPA derivatives indicates good absorption and bioavailability, which is crucial for their therapeutic application. Toxicological assessments have shown that certain derivatives do not exhibit significant cytotoxicity in vitro, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step esterification and amidation reactions under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during coupling reactions to minimize side products.
  • Catalysts : Use sulfuric acid or peptide coupling agents (e.g., HATU) for ester formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Validation : Confirm structure and purity via 1H^1H-/13C^{13}C-NMR (peaks at δ 3.7 ppm for methyl ester and δ 7.4–8.1 ppm for trifluoromethylphenyl) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF3_3 group increases lipophilicity (logP ~2.5) and metabolic stability, critical for membrane permeability in biological studies. Use HPLC (C18 column, acetonitrile/water gradient) to assess solubility and logP. The group’s electron-withdrawing nature also alters reactivity in nucleophilic substitutions, requiring careful pH control (~7.4) in buffered assays .

Q. What analytical techniques are recommended for distinguishing this compound from structural analogs?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate positional isomers (e.g., 3- vs. 4-trifluoromethylphenyl derivatives) .
  • Spectroscopy : IR spectroscopy to identify ester carbonyl stretches (~1740 cm1^{-1}) and amino group vibrations (~3350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Protection/deprotection efficiency : Use Boc- or Fmoc-protected intermediates to minimize side reactions.
  • Workup protocols : Extract unreacted starting materials with ethyl acetate (3×) and employ silica gel chromatography for purification.
  • Quantitative analysis : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and optimize stoichiometry (1.2:1 molar ratio of amine to ester) .

Q. What strategies are effective for studying the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme selection : Target serine hydrolases or proteases (e.g., trypsin) due to the ester’s susceptibility to hydrolysis.
  • Assay design : Use fluorogenic substrates (e.g., AMC-tagged peptides) in Tris buffer (pH 7.4, 37°C) with LC-MS/MS to monitor metabolite formation.
  • Control experiments : Compare activity against non-fluorinated analogs to isolate -CF3_3 effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The trifluoromethylphenyl group shows strong hydrophobic docking scores in ATP-binding pockets.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. The methyl ester’s flexibility may require enhanced sampling (e.g., metadynamics) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents).
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) for >95% enantiomeric excess (ee).
  • Quality control : Validate ee via chiral GC (β-cyclodextrin column) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester
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2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester

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